1,2,3-Trifluorobenzene

Catalog No.
S772909
CAS No.
1489-53-8
M.F
C6H3F3
M. Wt
132.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3-Trifluorobenzene

CAS Number

1489-53-8

Product Name

1,2,3-Trifluorobenzene

IUPAC Name

1,2,3-trifluorobenzene

Molecular Formula

C6H3F3

Molecular Weight

132.08 g/mol

InChI

InChI=1S/C6H3F3/c7-4-2-1-3-5(8)6(4)9/h1-3H

InChI Key

AJKNNUJQFALRIK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)F)F

Canonical SMILES

C1=CC(=C(C(=C1)F)F)F

Palladium-Catalyzed Direct Arylation

    Scientific Field: Organic Chemistry

    Summary of the Application: 1,2,3-Trifluorobenzene is used in the field of organic chemistry, specifically in palladium-catalyzed direct arylation. This process involves the reaction of 1,2,3-trifluorobenzene with palladium to form arylated trifluorobenzenes.

    Methods of Application or Experimental Procedures: The reactivity of the C4-H bond in 1,2,3-trifluorobenzene is higher than that of the C5-H bond, allowing for the selective synthesis of 4-aryl1,2,3-trifluorobenzenes in moderate to high yields. In most cases, a phosphine-free Pd(OAc)2 catalyst and inexpensive KOAc base were employed.

    Results or Outcomes: The results of this research showed that 1,2,3-trifluorobenzene could be selectively arylated at the C4 position to produce 4-aryl1,2,3-trifluorobenzenes in moderate to high yields.

Regioselective Direct C3-Arylation of 1,2,4-Trifluorobenzene

Reactivity of 1,2,3- and 1,2,4-trifluorobenzenes in Palladium-catalyzed Direct Arylation

    Summary of the Application: This research investigates the reactivity and regioselectivity for direct arylation using 1,2,3-trifluorobenzene in the presence of palladium catalysts.

    Methods of Application or Experimental Procedures: In most cases, a phosphine-free Pd(OAc)2 catalyst and inexpensive KOAc base were employed.

1,2,3-Trifluorobenzene is an aromatic organic compound with the chemical formula C6H3F3. It is a colorless liquid at room temperature and is a derivative of benzene with three fluorine atoms substituted at the 1, 2, and 3 positions of the benzene ring [].

1,2,3-Trifluorobenzene is not widely found in nature and is typically synthesized in a laboratory setting. Due to its unique properties, it finds application in various scientific research fields [].


Molecular Structure Analysis

1,2,3-Trifluorobenzene has a hexagonal ring structure characteristic of aromatic compounds. The six carbon atoms in the ring form a delocalized π-electron system, contributing to its aromatic character. Three fluorine atoms are bonded to the carbon atoms at positions 1, 2, and 3 of the ring [].

The presence of fluorine atoms significantly impacts the molecule's properties. Fluorine is the most electronegative element, and the three fluorine atoms draw electron density away from the ring, making it electron-deficient. This electron-withdrawing effect influences the reactivity of the molecule.


Chemical Reactions Analysis

Synthesis of 1,2,3-trifluorobenzene can be achieved through various methods:

  • Diazonium coupling: This method involves reacting a 1,2,3-trifluorobenzenediazonium salt with a suitable coupling component like phenol or aniline.
C6H2F3N2+ + PhOH -> C6H3F3 + N2 + H+ + PhO- (Phenol coupling)
  • Fluorination of chlorobenzene: Chlorobenzene can be reacted with fluorinating agents like antimony trifluoride (SbF3) to introduce fluorine atoms.

Decomposition

Other Relevant Reactions

Due to its electron-deficient aromatic ring, 1,2,3-trifluorobenzene can participate in electrophilic aromatic substitution reactions. For example, it can react with strong electrophiles like nitronium ion (NO2+) to form nitro-substituted derivatives.

C6H3F3 + NO2+ -> C6H2F3NO2 + H+

Physical And Chemical Properties Analysis

  • Melting Point: Not readily available
  • Boiling Point: 94-95 °C []
  • Density: 1.28 g/mL at 25 °C []
  • Solubility: Insoluble in water, soluble in organic solvents like dichloromethane and hexane []
  • Stability: Stable under normal conditions. Decomposes at high temperatures.
  • As a building block: The molecule can be used as a starting material for synthesizing more complex molecules with desired properties, such as pharmaceuticals or functional materials.
  • Fluorine probe: Due to the strong electron-withdrawing effect of fluorine, 1,2,3-trifluorobenzene can be used as a probe to study the electronic properties of other molecules when attached to them.
  • Toxicity: Limited data is available on the specific toxicity of 1,2,3-trifluorobenzene. However, as a general precaution, it should be handled with care using appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.
  • Flammability: Flammable liquid. Flash point data is not readily available, but it is recommended to handle it away from heat sources and open flames.
  • Reactivity: May react with strong oxidizing agents.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 47 of 50 companies with hazard statement code(s):;
H225 (97.87%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1489-53-8

Wikipedia

1,2,3-Trifluorobenzene

Dates

Modify: 2023-08-15

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